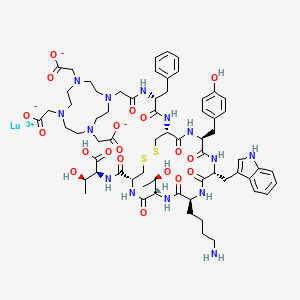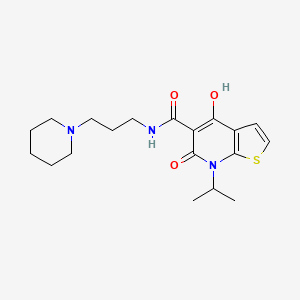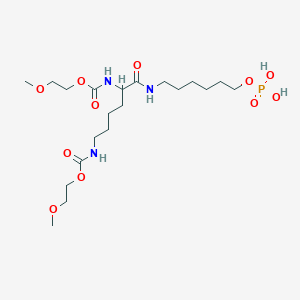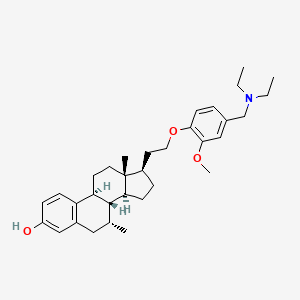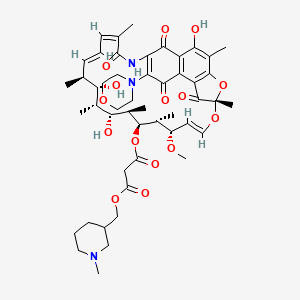
L-Aminocarnityl-succinyl-leucyl-argininal-diethylacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal is a synthetic compound developed for the treatment of Duchenne’s muscular dystrophy, a genetic disease that leads to accelerated skeletal muscle breakdown and can result in death during late adolescence . This compound includes a carnitine carrier molecule and a leupeptin analogue, a known calpain inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal involves multiple steps, including the formation of peptide bonds and the attachment of functional groups. The process typically starts with the protection of amino groups, followed by the coupling of carnitine and leupeptin analogues. The final step involves the deprotection of amino groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that can enhance or alter its biological activity .
Scientific Research Applications
L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting calpain, a protease involved in muscle degradation.
Industry: Utilized in the development of therapeutic agents and as a reference compound in pharmaceutical research
Mechanism of Action
L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal targets muscle cells using a carnitine carrier molecule. The leupeptin analogue attached to the carrier inhibits calpain, the primary protease that degrades skeletal muscle. By inhibiting calpain, the compound prevents muscle degradation and promotes the preservation of functional muscle .
Comparison with Similar Compounds
Similar Compounds
Leupeptin: A known calpain inhibitor used in various research studies.
Carnitine: A compound involved in the transfer of fatty acids across mitochondrial membranes.
Other Calpain Inhibitors: Compounds like calpeptin and MDL-28170 that inhibit calpain activity.
Uniqueness
L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal is unique due to its dual functionality, combining a carnitine carrier molecule with a leupeptin analogue. This combination allows for targeted delivery to muscle cells and effective inhibition of calpain, making it a promising therapeutic agent for muscle-wasting diseases .
Properties
Key on ui mechanism of action |
C-101 targets muscle cells by using a carnitine carrier molecule and inhibits calpain by attaching a leupeptin analogue onto the carrier. Leupeptin has been studied extensively in a variety of animal models and was shown to be an effective means of slowing or delaying muscle wasting. Carnitine is a compound present in skeletal muscle involved in the transfer of fatty acids across mitochondrial membranes. In C-101, the carnitine carrier molecule directs the leupeptin analogue into targeted cells where it inhibits the up-regulation of calpain. Therefore, by targeting a calpain inhibitor to muscle cells, it is believed that C-101 will prevent the degradation and promote the preservation of functional muscle. |
|---|---|
CAS No. |
1006685-44-4 |
Molecular Formula |
C27H53N7O7 |
Molecular Weight |
587.8 g/mol |
IUPAC Name |
(3R)-3-[[4-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1,1-diethoxypentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoyl]amino]-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C27H53N7O7/c1-8-40-26(41-9-2)20(11-10-14-30-27(28)29)33-25(39)21(15-18(3)4)32-23(36)13-12-22(35)31-19(16-24(37)38)17-34(5,6)7/h18-21,26H,8-17H2,1-7H3,(H7-,28,29,30,31,32,33,35,36,37,38,39)/t19-,20+,21+/m1/s1 |
InChI Key |
JOITUBWXBFATOR-HKBOAZHASA-N |
Isomeric SMILES |
CCOC([C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)N[C@H](CC(=O)[O-])C[N+](C)(C)C)OCC |
Canonical SMILES |
CCOC(C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CCC(=O)NC(CC(=O)[O-])C[N+](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10786826.png)
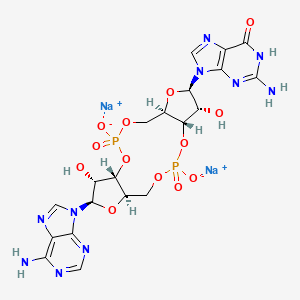
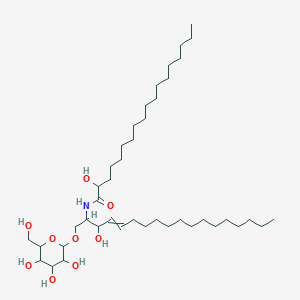
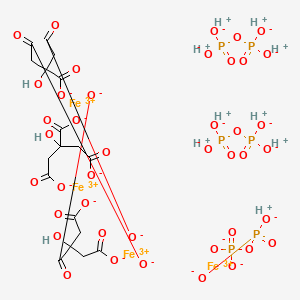

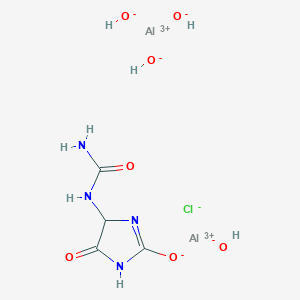
![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786884.png)
